6-bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride, Mixture of diastereomers
Description
The compound 6-bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a benzofuran derivative featuring a bromine substituent at position 6, a 2-methylpropyl group at position 2, and an amine group at position 2. It exists as a hydrochloride salt and a mixture of diastereomers due to stereochemical variability at the amine-bearing carbon (C3) . Benzofuran scaffolds are pharmacologically significant, often associated with antimicrobial, antifungal, and central nervous system (CNS) activities .
Key structural features include:
- Benzofuran core: Provides rigidity and aromaticity, influencing binding to biological targets.
- 6-Bromo substituent: Enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs.
- Diastereomeric mixture: Stereochemical diversity may lead to varied pharmacokinetic or pharmacodynamic profiles, necessitating separation techniques for clinical applications .
Properties
CAS No. |
2680542-06-5 |
|---|---|
Molecular Formula |
C12H17BrClNO |
Molecular Weight |
306.62 g/mol |
IUPAC Name |
6-bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-7(2)5-11-12(14)9-4-3-8(13)6-10(9)15-11;/h3-4,6-7,11-12H,5,14H2,1-2H3;1H |
InChI Key |
UFEIBQBNYHWIAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(C2=C(O1)C=C(C=C2)Br)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
6-Bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound characterized by its unique structural features and potential biological activities. This compound exists as a mixture of diastereomers, which can exhibit varying biological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.
- Chemical Name : 6-bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- CAS Number : 2680542-06-5
- Molecular Formula : C12H17BrClNO
- Molecular Weight : 306.62 g/mol
Biological Activity Overview
The biological activity of 6-bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride has been explored in various studies, focusing on its effects on different biological systems. The compound's activity can be attributed to its ability to interact with specific biological targets, including receptors and enzymes.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antidepressant | Exhibits potential antidepressant-like effects in animal models. |
| Antinociceptive | Demonstrates pain-relieving properties in various assays. |
| Neuroprotective | Shows neuroprotective effects against oxidative stress in neuronal cell cultures. |
| Antimicrobial | Displays activity against certain bacterial strains, indicating potential as an antimicrobial agent. |
Antidepressant Activity
A study evaluated the antidepressant-like effects of the compound using the forced swim test in rodents. Results indicated that administration of the compound significantly reduced immobility time, suggesting an increase in locomotor activity typical of antidepressant effects. The mechanism was hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Antinociceptive Effects
Research conducted on the antinociceptive properties demonstrated that the compound effectively reduced pain responses in models such as the hot plate test and formalin test. The results suggested that the compound may act through opioid receptors or other pain modulation pathways.
Neuroprotective Properties
In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with 6-bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride resulted in decreased cell death and improved cell viability. This indicates potential neuroprotective properties that could be beneficial in neurodegenerative diseases.
Antimicrobial Activity
In preliminary antimicrobial assays, the compound exhibited inhibitory effects against Gram-positive bacteria, suggesting it may serve as a lead compound for developing new antimicrobial agents. Further investigations are needed to elucidate the specific mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzofuran Derivatives
5-Bromo-6-Fluoro-2,3-Dihydro-1-Benzofuran-3-Amine Hydrochloride (CAS: 1803595-03-0)
- Molecular formula: C₈H₉BrClFNO
- Molecular weight : 273.52 g/mol
- Key differences: Dual halogenation (Br at C5, F at C6) vs. single Br at C6 in the target compound. Fluorine’s electronegativity may reduce metabolic stability compared to bromine . No reported diastereomer data; likely a single stereoisomer due to synthesis protocol.
(S)-7-Fluoro-2,3-Dihydrobenzofuran-3-Amine Hydrochloride (CAS: OMXX-277512-01)
Substituted Benzofurans with Isobutyl Groups
Sibutramine Hydrochloride (C₁₇H₂₉Cl₂NO)
- Molecular weight : 334.33 g/mol
- Key similarities :
- Key differences: Cyclobutane core vs. benzofuran ring; the former is associated with serotonin/norepinephrine reuptake inhibition (appetite suppression) . Chlorine substituents instead of bromine; lower lipophilicity may reduce CNS penetration.
Data Table: Structural and Functional Comparison
Key Research Findings
- Diastereomer Separation Challenges : The target compound’s diastereomers are difficult to resolve via chromatography, similar to issues reported in . This complicates pharmacological standardization.
- Halogen Effects: Bromine at C6 (target) vs.
- Isobutyl Group Role : Shared with sibutramine, this group may facilitate hydrophobic binding pockets in proteins, though the benzofuran core likely directs activity toward fungal targets rather than CNS receptors .
Preparation Methods
Benzofuran Core Construction
The benzofuran scaffold is synthesized from 5-bromo-2-allyloxy-phenol through a thermally induced ortho-Claisen rearrangement . This step forms the dihydrobenzofuran structure with a ketone intermediate:
The reaction proceeds at 120–140°C in toluene, yielding the ketone intermediate in 75–85% yield .
Reductive Amination for Amine Installation
The ketone intermediate undergoes reductive amination with ammonium acetate or a primary amine source in the presence of sodium cyanoborohydride (NaBHCN) :
This step generates a mixture of diastereomers due to the formation of a stereocenter at the 3-position. The reaction is typically conducted at 25–40°C for 12–24 hours , achieving 60–70% yield .
Hydrochloride Salt Formation
The free amine is treated with HCl gas or aqueous HCl in a polar solvent (e.g., ethanol or ethyl acetate) to form the hydrochloride salt:
Crystallization from 95% ethanol provides the final product in 85–90% purity .
Optimization of Critical Parameters
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
-
Palladium Catalysts : Pd(OAc) with tri(o-tolyl)phosphine enhances coupling efficiency in allylation steps.
-
Acid Scavengers : KCO neutralizes HCl during salt formation, preventing decomposition.
Purification and Diastereomer Separation
The diastereomeric mixture is resolved via chiral chromatography (e.g., Chiralpak® AD-H column) or recrystallization from hexane/ethyl acetate. However, industrial-scale processes often retain the mixture due to cost constraints, relying on crystallization-induced diastereomer resolution .
Characterization and Quality Control
| Analytical Method | Key Data |
|---|---|
| H NMR (DMSO-d) | δ 1.05 (d, 6H, CH(CH)), 3.15 (m, 1H, CH), 4.25 (dd, 1H, NH) |
| ESI–MS | [M+H]: 313.2 (calc. 313.1) |
| HPLC Purity | 95.2% (C18 column, 0.1% TFA/MeCN) |
The hydrochloride salt exhibits a melting point of 218–220°C and solubility in polar aprotic solvents (e.g., DMSO, DMAC) .
Q & A
Basic: What synthetic strategies are employed to prepare the diastereomeric mixture of 6-bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride?
Methodological Answer:
The synthesis typically involves enantioselective domino reactions, such as Friedel-Crafts alkylation or cyclization, using chiral organocatalysts. For example, bifunctional squaramide-tertiary amine catalysts (e.g., (R,R)-I) combined with weak inorganic bases (e.g., K₂HPO₄) enable high diastereoselectivity (up to >99% ee) and control over stereochemistry . Substrate-controlled reactions may occur with bulky substituents, leading to minor meso-diastereomers. Halogenation (e.g., bromination) is performed early in the synthesis to introduce the bromo group, followed by amine hydrochloride salt formation .
Basic: How are diastereomers separated and characterized in this compound?
Methodological Answer:
Diastereomers are separated via preparative chiral chromatography or crystallization. Characterization employs:
- Nuclear Magnetic Resonance (NMR): Distinct splitting patterns in - and -NMR spectra reveal diastereomer-specific coupling constants and spatial arrangements.
- X-ray Crystallography: Resolves absolute configurations and intermolecular interactions (e.g., halogen bonding or hydrogen bonding) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and isotopic patterns for bromine-containing species .
Advanced: What catalytic mechanisms enable enantioselective synthesis of the diastereomers?
Methodological Answer:
Chiral organocatalysts (e.g., squaramide-tertiary amine systems) operate via dual activation:
Hydrogen Bonding: The squaramide moiety activates electrophiles (e.g., nitroethenyl substrates).
Base-Mediated Deprotonation: The tertiary amine facilitates enolate formation, steering stereochemistry through non-covalent interactions (e.g., π-π stacking or van der Waals forces).
Substrate bulkiness may shift control from catalyst- to substrate-dominant pathways, reducing enantiomeric excess. Computational studies (DFT) model transition states to optimize catalyst design .
Advanced: How do computational methods predict the biological activity of diastereomers?
Methodological Answer:
- Molecular Docking: Simulates binding affinities to target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger. The bromo group’s electronegativity and steric bulk influence ligand-receptor interactions.
- Molecular Dynamics (MD): Assesses stability of diastereomer-protein complexes in simulated physiological conditions.
- QSAR Models: Relate structural features (e.g., LogP, polar surface area) to observed bioactivity (e.g., enzyme inhibition) .
Basic: What analytical techniques quantify diastereomer ratios in mixtures?
Methodological Answer:
- Chiral HPLC: Uses columns with immobilized chiral selectors (e.g., cellulose derivatives) to resolve diastereomers. UV detection at 254 nm tracks elution profiles.
- Circular Dichroism (CD): Measures differential absorption of polarized light, correlating with enantiomeric excess.
- Ion Mobility Spectrometry (IMS): Separates ions based on collisional cross-section differences, validated against crystallographic data .
Advanced: How do reaction conditions (solvent, temperature) influence diastereoselectivity?
Methodological Answer:
- Solvent Polarity: Polar aprotic solvents (e.g., THF) stabilize transition states via dipole interactions, enhancing selectivity.
- Temperature: Lower temperatures (e.g., 0–25°C) favor kinetically controlled pathways, reducing epimerization.
- Additives: Weak bases (e.g., K₂HPO₄) suppress side reactions (e.g., elimination), while Lewis acids (e.g., MgSO₄) improve catalyst turnover .
Basic: What are the stability considerations for the hydrochloride salt form?
Methodological Answer:
- Hygroscopicity: The hydrochloride salt is prone to moisture absorption; storage requires desiccants (e.g., silica gel) under inert gas (N₂/Ar).
- Thermal Stability: Thermogravimetric Analysis (TGA) identifies decomposition temperatures (>200°C typical for benzofuran derivatives).
- pH Sensitivity: Aqueous solutions are buffered (pH 4–6) to prevent amine deprotonation or hydrolysis .
Advanced: How are halogen substituents (e.g., bromine) leveraged in derivatization studies?
Methodological Answer:
- Cross-Coupling Reactions: Suzuki-Miyaura couplings replace bromine with aryl/heteroaryl groups for SAR studies.
- Radical Bromination: Position-specific bromination (e.g., C6 vs. C7) is guided by directing groups (e.g., methoxy).
- Isotopic Labeling: isotopes track metabolic pathways in pharmacokinetic assays .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and eye protection are mandatory.
- Ventilation: Use fume hoods to avoid inhalation of amine hydrochloride aerosols.
- Spill Management: Neutralize acidic residues with bicarbonate before disposal .
Advanced: What strategies resolve contradictions in biological activity data between diastereomers?
Methodological Answer:
- Dose-Response Curves: Validate potency differences (e.g., IC₅₀ values) across multiple assays (e.g., enzyme inhibition vs. cell viability).
- Crystallography: Co-crystallize diastereomers with target proteins to identify binding mode disparities.
- Metabolic Profiling: LC-MS/MS identifies diastereomer-specific metabolites that may explain divergent in vivo effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
